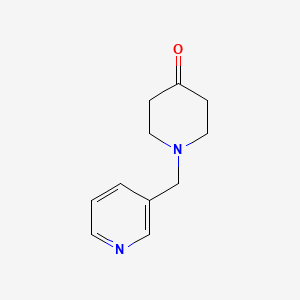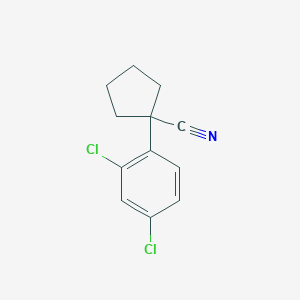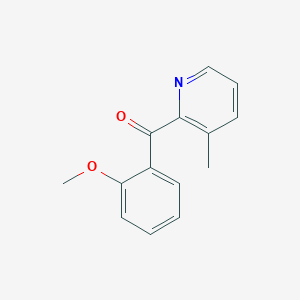
1-((Pyridin-3-YL)methyl)piperidin-4-on
Übersicht
Beschreibung
This compound belongs to the phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .
Synthesis Analysis
A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis
The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The antibacterial activity of all the synthesized compounds are good enough in comparison to ampicillin while the antifungal activity of thiosemicarbazone derivatives of piperidin-4-one are very high from piperidine-4-one which indicate the activity is enhanced by addition of this group .Physical And Chemical Properties Analysis
The physical form of this compound is oil .Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „1-((Pyridin-3-YL)methyl)piperidin-4-on“, die in separate Abschnitte für jede Anwendung gegliedert ist:
Antidiabetisches Potenzial
Verbindungen, die „this compound“ ähneln, wurden auf ihre Fähigkeit untersucht, den Blutzuckerspiegel zu senken, was bei der Behandlung von Erkrankungen wie Hyperglykämie, Typ-1-Diabetes, Fettleibigkeit-bedingtem Diabetes, diabetischer Dyslipidämie, Hypertriglyceridämie, Insulinresistenz, gestörter Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck von Vorteil sein könnte .
Antibakterielle Aktivität
Derivate von Piperidin-4-on haben sich als vielversprechende Vorlagen für die zukünftige Entwicklung zu potenten antimikrobiellen und antifungalen Wirkstoffen mit weniger Nebenwirkungen erwiesen .
Bausteine der medizinischen Chemie
Piperidinderivate gelten aufgrund ihrer strukturellen Vielseitigkeit und ihres Vorkommens in vielen pharmakologisch aktiven Verbindungen als wichtige synthetische medizinische Bausteine für die Medikamentenentwicklung .
Antioxidative Eigenschaften
Natürlich vorkommende Piperidin-basierte Verbindungen zeigen eine starke antioxidative Wirkung, indem sie freie Radikale hemmen oder unterdrücken .
Gastrointestinale Anwendungen
Einige heterozyklische Verbindungen mit Stickstoffatomen wurden wegen ihres Potenzials als Anti-Helicobacter-pylori-Mittel erkannt, was ähnliche Anwendungen für „this compound“ bei der Behandlung von Infektionen, die durch dieses Bakterium verursacht werden, nahelegen könnte .
Wirkmechanismus
Mode of Action:
The mode of action involves the compound binding to its targets, leading to functional changes. Although specific details are lacking, we can speculate based on related compounds. For instance, piperidine derivatives often exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . Therefore, 1-((Pyridin-3-YL)methyl)piperidin-4-one may modulate cellular processes through interactions with relevant proteins or enzymes.
Biochemical Pathways:
- Anticancer Effects : Piperidine alkaloids (such as piperine) isolated from natural herbs exhibit antiproliferation and antimetastatic effects in cancer cells .
- Antioxidant Properties : Piperine, a related compound, shows antioxidant activity by inhibiting free radicals .
- Anti-Inflammatory Activity : Some piperidine derivatives possess anti-inflammatory properties .
Biochemische Analyse
Biochemical Properties
1-((Pyridin-3-YL)methyl)piperidin-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with serine/threonine-protein kinase B-raf, a protein involved in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.
Cellular Effects
The effects of 1-((Pyridin-3-YL)methyl)piperidin-4-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 1-((Pyridin-3-YL)methyl)piperidin-4-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with serine/threonine-protein kinase B-raf involves binding to the enzyme’s active site, leading to inhibition or activation of its activity . This compound can also influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes. These molecular interactions are critical for understanding the compound’s overall effects on cellular processes.
Temporal Effects in Laboratory Settings
The effects of 1-((Pyridin-3-YL)methyl)piperidin-4-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 1-((Pyridin-3-YL)methyl)piperidin-4-one vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and alterations in cellular function. These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-((Pyridin-3-YL)methyl)piperidin-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux . For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-((Pyridin-3-YL)methyl)piperidin-4-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its effects. The study of these transport and distribution mechanisms is important for understanding the compound’s bioavailability and activity.
Subcellular Localization
1-((Pyridin-3-YL)methyl)piperidin-4-one is localized in specific subcellular compartments, where it exerts its activity . This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. For example, it may be directed to the nucleus, where it interacts with transcription factors and modulates gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and effects on cellular function.
Eigenschaften
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10/h1-2,5,8H,3-4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTULPMPRCARKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423625 | |
| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41661-57-8 | |
| Record name | 1-(3-Pyridinylmethyl)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41661-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)




![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)
